molecular formula C24H32O15 B013619 Lactal Hexaacetate CAS No. 51450-24-9

Lactal Hexaacetate

Cat. No.: B013619
CAS No.: 51450-24-9
M. Wt: 560.5 g/mol
InChI Key: RCDAESHZJBZWAW-AXHDHDPASA-N
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Biological Activity

Lactal Hexaacetate, also known as Hexa-O-acetyl-lactal, is a carbohydrate derivative with significant biological activity and potential applications in various fields of research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound has the molecular formula C24H32O15C_{24}H_{32}O_{15} and is characterized by the acetylation of each hydroxyl group of the lactal molecule. This structural modification enhances its stability and reactivity, making it a valuable compound in biochemical research.

This compound primarily interacts with enzymes, particularly lipases. It undergoes selective hydrolysis reactions, which are crucial for its biological activity. The compound's interaction with lipase from Rhizomucor miehei (RML) exemplifies its enzymatic behavior:

  • Target Enzyme : Lipase from Rhizomucor miehei
  • Mode of Action : Selective hydrolysis of ester bonds
  • Biochemical Pathways : Affects pathways involving lipid metabolism and carbohydrate synthesis

Biological Activity

This compound exhibits several biological activities that can be categorized as follows:

  • Antimicrobial Activity :
    • It has been shown to inhibit the growth of various pathogens, including Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in food preservation and pharmaceuticals.
  • Immunomodulatory Effects :
    • Research indicates that this compound may enhance immune responses by acting on specific immune cells, potentially aiding in vaccine development.
  • Prebiotic Properties :
    • As a carbohydrate derivative, it can serve as a substrate for beneficial gut bacteria, promoting gut health and influencing metabolic processes.

Case Studies

Several studies have explored the biological activity of this compound, highlighting its potential applications:

  • Study 1 : A study demonstrated that this compound enhances the stability and activity of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism. The addition of this compound improved GLP-1's resistance to proteolytic degradation, suggesting its use in diabetes management .
  • Study 2 : Another investigation focused on the antimicrobial properties of this compound against pathogenic bacteria. Results indicated significant inhibition zones when tested against E. coli and Streptococcus suis, supporting its potential as a natural preservative .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessRelevant Studies
AntimicrobialHighStudy 2
ImmunomodulatoryModerateOngoing research
PrebioticPositive influencePreliminary findings
Enhances GLP-1 StabilitySignificantStudy 1

Properties

IUPAC Name

[(2R,3S,4R)-4-acetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21+,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDAESHZJBZWAW-AXHDHDPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactal Hexaacetate
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